molecular formula C16H14CuN2O2 B228223 Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)- CAS No. 14167-15-8

Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-

Cat. No.: B228223
CAS No.: 14167-15-8
M. Wt: 329.84 g/mol
InChI Key: OVGGMUBDQYQVAM-UHFFFAOYSA-L
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Description

Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, is a complex coordination compound with the molecular formula C16H14CuN2O2[_{{{CITATION{{{_1{Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis .... This compound is known for its unique structural properties and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the coordination of copper ions with specific ligands. The reaction typically involves the use of ethylene glycol as a solvent and a controlled temperature environment to ensure the proper formation of the complex.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with precise control over reaction conditions to ensure consistency and purity. The process may include the use of automated systems to handle the synthesis and purification steps efficiently.

Chemical Reactions Analysis

Types of Reactions: Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while reduction reactions can produce different copper hydrides.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

  • Biology: Employed in studies related to enzyme inhibition and metalloenzyme research.

  • Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

  • Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific sites on enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

When compared to other similar compounds, Copper, [2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]]-, (SP-4-2)-, stands out due to its unique structural features and reactivity. Similar compounds include other copper complexes with different ligands, such as Copper(II) sulfate and Copper(II) chloride. These compounds share similarities in their coordination chemistry but differ in their specific applications and reactivity profiles.

Properties

CAS No.

14167-15-8

Molecular Formula

C16H14CuN2O2

Molecular Weight

329.84 g/mol

IUPAC Name

copper;2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate

InChI

InChI=1S/C16H16N2O2.Cu/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2

InChI Key

OVGGMUBDQYQVAM-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cu+2]

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cu+2]

14167-15-8

physical_description

Liquid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Anhydrous ethanol was added to a mixture of Salen and Cu(OAc)2 under argon via a syringe. The reaction mixture was stirred at 80° C. for 24 hours. The solvent was removed under reduced pressure, yielding a dark green powder Salen-Cu.
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Salen-Cu

Synthesis routes and methods II

Procedure details

The Cu(OAc)2 (0.5 mmol) and Salen (N′N′-bis(3-tert-butyl-5-bromo-salicylidene)-1,2-diaminocyclohexane, 0.5 mmol) and were dissolved in dried ethanol (20 mL). The mixture was stirred at 80° C. for 24 hours. After that the compound Salen-Cu was obtained.
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20 mL
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Salen-Cu

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